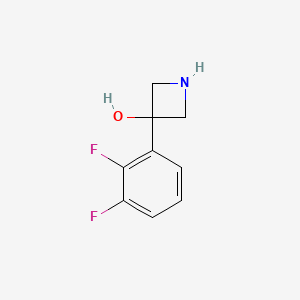

3-(2,3-Difluorophenyl)azetidin-3-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are valuable building blocks in organic and synthetic chemistry. nih.govgoogleapis.com Their high ring-strain energy, a consequence of their constrained four-membered ring structure, makes them reactive intermediates for the synthesis of more complex molecules. nih.gov This inherent reactivity, combined with their unique three-dimensional geometry, allows them to serve as versatile scaffolds in the design of novel chemical entities. nih.govgoogleapis.com

The azetidine (B1206935) ring, a saturated four-membered heterocycle containing a nitrogen atom, is more stable than its three-membered counterpart, the aziridine (B145994), making it easier to handle while still retaining useful reactivity. nih.gov The incorporation of an azetidine moiety into a molecule can impart desirable properties such as increased metabolic stability and improved binding affinity to biological targets. nih.gov The nitrogen atom in the azetidine ring can also serve as a key point for further functionalization, allowing for the creation of diverse molecular libraries for drug discovery. googleapis.com

Azetidine-3-ols as Key Building Blocks and Prevalent Structural Motifs

Within the family of azetidines, azetidine-3-ols and their ketone precursors, azetidin-3-ones, are particularly important structural motifs. nih.gov The hydroxyl group at the 3-position provides a handle for further chemical modification, while the azetidine ring itself acts as a rigid scaffold. nih.gov This combination of features makes azetidine-3-ols valuable intermediates in the synthesis of a wide range of functionalized azetidines for medicinal chemistry applications. nih.gov

The azetidin-3-ol (B1332694) moiety is a key structural feature in various biologically active compounds, including those with potential as central nervous system (CNS) stimulants and agents for lowering blood pressure. nih.govgoogle.com The ability to introduce substituents at various positions on the azetidine ring, including the nitrogen atom and the 3-position, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The compound at the center of this review, 3-(2,3-Difluorophenyl)azetidin-3-ol, is an example of such a scaffold, where the difluorophenyl group can significantly influence the molecule's electronic and lipophilic character. nih.gov

Overview of Research Challenges Associated with Azetidine Ring Systems

Despite their utility, the synthesis of azetidine ring systems is not without its challenges. The primary obstacle is the inherent ring strain of the four-membered ring, which can make ring-closing reactions difficult and can lead to undesired side reactions. nih.gov Common synthetic strategies include intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, and [2+2] cycloaddition reactions. nih.gov These methods can sometimes suffer from low yields and require carefully optimized reaction conditions.

Furthermore, the creation of stereochemically defined azetidines, particularly those with multiple chiral centers, presents another layer of complexity. nih.gov The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure azetidine-based compounds, which is often a requirement for their use as therapeutic agents. The synthesis of substituted azetidin-3-ols, such as this compound, requires methods that can effectively form the strained four-membered ring while controlling the stereochemistry at the 3-position.

Compound Data

Properties

IUPAC Name |

3-(2,3-difluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNDOAYWHUWALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C(=CC=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,3 Difluorophenyl Azetidin 3 Ol and Analogous Azetidinols

Strategies for Azetidine (B1206935) Ring Formation

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis. These methods involve a precursor molecule containing both the nitrogen nucleophile and an electrophilic carbon center, positioned to favor the formation of the four-membered ring.

A classic and widely utilized method for forming the azetidine ring is through an intramolecular SN2 reaction. nih.govfrontiersin.orgresearchgate.net In this approach, a γ-amino alcohol derivative is equipped with a good leaving group at the C3 position relative to the nitrogen atom. The nitrogen, acting as an internal nucleophile, attacks the carbon atom, displacing the leaving group and forging the C-N bond that closes the ring.

Commonly employed leaving groups include halides (I, Br, Cl) and sulfonic esters, such as mesylates and tosylates. nih.govfrontiersin.org The reaction is typically promoted by a base, which deprotonates the amine or amino alcohol to enhance its nucleophilicity. For example, 1,3-disubstituted azetidines can be synthesized from the reaction of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org An industrial process for a related compound involves the cyclization of a monotosylate intermediate derived from 3-amino-1,2-propanediol (B146019) in the presence of an inorganic base like sodium bicarbonate. google.com The efficiency of the cyclization depends on the nature of the leaving group, the solvent, and the specific substitution pattern of the precursor.

Table 1: Examples of Nucleophilic Displacement for Azetidine Synthesis

| Precursor Type | Leaving Group | General Conditions | Product |

| 1-Amino-3-halo-2-alkanol | Halide (Cl, Br, I) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Azetidin-3-ol (B1332694) |

| 1-Amino-3-sulfonyloxy-2-alkanol | Mesylate, Tosylate | Base (e.g., NaHCO₃), Solvent (e.g., Toluene) | Azetidin-3-ol |

| 2-Substituted-1,3-propanediol | Triflate | Primary Amine | 1,3-Disubstituted Azetidine |

A powerful and regioselective method for synthesizing 3-hydroxyazetidines involves the intramolecular aminolysis of 3,4-epoxy amines. nih.govfrontiersin.org While the ring-opening of epoxides by amines can be challenging to control, the use of specific Lewis acid catalysts has enabled highly efficient and selective cyclizations. nih.govfrontiersin.orgresearchgate.net

Researchers have developed a novel synthetic route using lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst. nih.govfrontiersin.orgfigshare.com This method promotes the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford the corresponding azetidin-3-ols in high yields. nih.govfrontiersin.orgfrontiersin.org The reaction demonstrates remarkable tolerance for various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.orgfigshare.com

The regioselectivity is a key feature of this transformation. While the La(OTf)₃-catalyzed reaction of trans-3,4-epoxy amines leads to 3-hydroxypyrrolidines via a 5-endo-tet cyclization, the corresponding reaction with cis-3,4-epoxy amines exclusively yields azetidines through a 4-exo-tet cyclization. nih.govfrontiersin.org Computational studies suggest this difference in regioselectivity arises from the coordination of the lanthanum(III) catalyst to the substrate and/or the product. nih.govfrontiersin.org The optimal conditions typically involve using 5 mol% of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux. bohrium.com

Table 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines

| Substrate (cis-3,4-Epoxy Amine) | N-Substituent | Yield (%) |

| 1aa | Benzyl (B1604629) (Bn) | 94 |

| 1ba | 4-Methoxybenzyl (PMB) | 95 |

| 1ca | Allyl | 94 |

| 1da | Propargyl | 92 |

| 1ea | Butyl | 92 |

| 1fa | Cyclohexyl | 86 |

Data sourced from studies on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. bohrium.com

The cyclization of 1-alkylamino-3-halo-2-alkanols is a direct and fundamental approach to constructing the azetidin-3-ol scaffold. magtech.com.cn This method is a specific application of the nucleophilic displacement strategy discussed previously (2.1.1.1). The starting material, a γ-amino halohydrin, contains all the necessary components for cyclization: the nitrogen nucleophile, the three-carbon backbone, and a leaving group (the halide) at the terminal position.

The reaction is typically effected by treatment with a base. The base serves to deprotonate the secondary amine, significantly increasing its nucleophilicity and facilitating the intramolecular SN2 attack on the carbon bearing the halogen. This process expels the halide ion and forms the strained four-membered ring. The choice of base and reaction conditions can be critical to favor the desired intramolecular cyclization over potential intermolecular side reactions. A related industrial synthesis involves creating a monotosylate from an aminodiol, which is then cyclized under basic conditions, highlighting the robustness of this general pathway. google.com

Reductive cyclization of imines provides another pathway to the azetidine core. magtech.com.cn A key strategy involves the reductive cyclization of β-haloalkylimines. In this process, an imine is formed from the condensation of a β-halo-ketone or aldehyde with a primary amine. The subsequent reduction of the C=N double bond, often with a hydride reagent, generates an amine that can then undergo an intramolecular cyclization by displacing the adjacent halide.

Alternatively, certain zirconium-catalyzed reactions of ethylmagnesium chloride with imines can produce C,N-dimagnesiated intermediates. These intermediates can be trapped with electrophiles to generate various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

Electrophile-induced cyclization of unsaturated amines is a valuable tool for heterocycle synthesis. For the formation of azetidines, selenium-based reagents can be used to promote the cyclization of homoallylamine derivatives. magtech.com.cn In this reaction, an electrophilic selenium species (e.g., from phenylselenyl chloride) adds to the double bond of the homoallylamine.

This addition generates a cyclic seleniranium ion intermediate. The tethered nitrogen atom then acts as a nucleophile, attacking one of the carbons of the seleniranium ion in an intramolecular fashion. This ring-opening attack results in the formation of the four-membered azetidine ring, with a phenylselenyl group attached to the side chain, which can be removed or further functionalized in subsequent synthetic steps.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the azetidine core. These methods involve the direct formation of the four-membered ring from unsaturated precursors.

[2+2]-Cycloadditions (e.g., Aza Paternò-Büchi Reaction of Imines and Alkenes)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as one of the most direct methods for synthesizing functionalized azetidines. nih.govrsc.org This reaction typically involves the photoexcitation of an imine to a triplet state, which then undergoes cycloaddition with an alkene. chemrxiv.org However, the efficiency of this reaction can be hampered by competing E/Z isomerization of the imine upon excitation. nih.gov

To overcome these challenges, recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions. springernature.comrsc.org These methods often employ a photocatalyst to facilitate the reaction under milder conditions, offering improved selectivity and functional group tolerance. chemrxiv.orgspringernature.com For instance, the use of specific oxime precursors, such as 2-isoxazoline-3-carboxylates, has enabled the successful intermolecular [2+2] photocycloaddition with alkenes. rsc.org Another approach involves matching the frontier molecular orbital energies of acyclic oximes and alkenes, which allows for visible light-mediated triplet energy transfer catalysis to yield azetidines. nih.gov Intramolecular variants of the aza Paternò-Büchi reaction have also been developed, providing access to bicyclic azetidine structures with high diastereoselectivity. springernature.com

While the direct aza Paternò-Büchi reaction yields the azetidine ring, the related Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for the synthesis of 2-azetidinones (β-lactams). mdpi.comresearchgate.netresearchgate.net These β-lactams can then serve as precursors to azetidines through reduction. rsc.orgu-tokyo.ac.jp

Copper-Catalyzed Enantioselective [3+1]-Cycloaddition

Copper-catalyzed [3+1] cycloaddition reactions have emerged as an effective strategy for constructing the azetidine skeleton. One such method involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgresearchgate.net This process is initiated by the generation of an α-aminoalkyl radical via photoredox catalysis, which then adds to an alkyne. The resulting vinyl radical undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. researchgate.net This atom-economical method is noted for its operational simplicity and the use of an inexpensive catalyst. the-innovation.orgresearchgate.net

Another notable copper-catalyzed approach involves the reaction of alkenyldiazoacetates with iminoiodinanes. nih.gov This transformation is proposed to proceed through the formation of an aziridinyldiazoacetate intermediate, which subsequently undergoes a copper(I)-catalyzed ring expansion to deliver the functionalized azetine. The resulting azetine can be readily converted to azetidine-2-carboxylic acid derivatives. nih.gov These methods provide a distinct advantage in their ability to create substituted azetidines, which can be challenging to access through other means.

Table 1: Overview of Copper-Catalyzed Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|---|

| [3+1] Radical Annulation | Aliphatic Amines, Alkynes | Copper Catalyst, Photocatalyst | Atom-economical, double C-H activation, forms highly substituted azetidines. | the-innovation.org, researchgate.net |

| [3+1] Cycloaddition | Alkenyldiazoacetates, Iminoiodinanes | Copper(I) Catalyst | Proceeds via ring expansion of an aziridine (B145994) intermediate; yields functionalized azetines. | nih.gov |

| Enantioselective Boryl Allylation | Azetines, Allyl Phosphates, Boron Reagents | Copper/Bisphosphine Catalyst | Highly enantioselective difunctionalization of pre-formed azetines. | acs.org |

Ring Expansion and Rearrangement Strategies

Ring expansion and rearrangement reactions provide an alternative pathway to azetidines, often starting from more readily available three-membered ring precursors.

Ring Expansion of Three-Membered Rings (e.g., Azirines, Cyclopropyl Azides, Diazoaziridines)

The one-carbon ring expansion of aziridines is a particularly powerful strategy for the synthesis of azetidines. acs.org Biocatalytic approaches using engineered cytochrome P450 enzymes have enabled highly enantioselective mdpi.comnih.gov-Stevens rearrangements of aziridinium (B1262131) ylides to produce chiral azetidines with excellent stereocontrol (99:1 er). nih.govchemrxiv.orgacs.org This enzymatic approach overcomes the common side reaction of cheletropic extrusion of olefins. nih.gov

Transition metal catalysis also facilitates the ring expansion of aziridines. For example, a gold-catalyzed ring expansion of propargylic aziridines has been developed, which proceeds through a regioselective diborylalkylation ring-opening followed by a stereoselective 4-exo-dig cyclization to yield (Z)-alkylidene azetidines. acs.org Other methods involve visible-light-induced ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes. acs.org These strategies highlight the versatility of using strained three-membered rings as synthons for the more complex azetidine framework.

Thermal Isomerization of Aziridines

Thermal isomerization represents a classic method for converting aziridines into other heterocyclic structures. Under thermal conditions, aziridines can undergo a conrotatory ring-opening to form azomethine ylides. epfl.ch These 1,3-dipolar intermediates can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to generate five-membered rings, such as pyrrolidines. rsc.orgnih.gov While this method does not directly produce azetidines, the principle of thermally induced ring-opening of strained heterocycles is a fundamental concept in synthetic chemistry. The high ring strain of aziridines serves as the driving force for these transformations. youtube.com

Reduction-Based Approaches

Reduction-based methods are crucial for the final steps in the synthesis of azetidinols, either by reducing a ketone to an alcohol or by converting a related heterocyclic precursor into the azetidine ring. A common and direct route to 3-aryl-azetidin-3-ols involves the addition of an aryl Grignard reagent (e.g., 2,3-difluorophenylmagnesium bromide) to a protected azetidin-3-one (B1332698) precursor, followed by deprotection. acs.org The requisite azetidin-3-one can be synthesized through various routes, and its subsequent reduction is a key step.

The reduction of an azetidin-3-one to the corresponding azetidin-3-ol is typically achieved with standard reducing agents. For instance, sodium borohydride (B1222165) in methanol (B129727) has been effectively used to reduce substituted azetidin-3-ones to their alcohol derivatives. google.com Similarly, a Zn/Cu couple has been employed for the reduction of 3-oxo-azetidine derivatives. rsc.org

Another important reduction strategy involves the conversion of 2-azetidinones (β-lactams) to the saturated azetidine ring. u-tokyo.ac.jpresearchgate.net Reagents such as diborane (B8814927) or aluminum hydride (AlH₃) are capable of reducing the amide carbonyl group of the β-lactam to a methylene (B1212753) group, thus providing access to the core azetidine scaffold which can be further functionalized. rsc.orgresearchgate.net

Table 2: Reduction Methods in Azetidine and Azetidinol (B8437883) Synthesis

| Precursor | Product | Reducing Agent(s) | Key Features | Reference(s) |

|---|---|---|---|---|

| Azetidin-3-one | Azetidin-3-ol | Sodium Borohydride, Zn/Cu couple | Direct formation of the hydroxyl group on the azetidine ring. | rsc.org, google.com |

| 2-Azetidinone (β-Lactam) | Azetidine | Diborane, AlH₃ | Forms the core azetidine ring from a readily accessible precursor. | rsc.org, researchgate.net |

| N-Cbz Azetidin-3-one | 3-Aryl-azetidin-3-ol | Aryl Grignard Reagent | Introduces the aryl substituent and hydroxyl group in one synthetic operation. | acs.org |

Organocatalytic and Metal-Catalyzed Methods

Organocatalytic enantioselective aza-Henry (or nitro-Mannich) reactions provide a valuable route to chiral 3-amino-2-oxindoles, which can be precursors to azetidinols. rsc.org This methodology has been successfully applied to the reaction of ketimines derived from isatins with nitroalkanes, using Cinchona alkaloid organocatalysts. rsc.org More recently, a cascade aza-Henry/lactamization reaction has been developed for the asymmetric synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones. acs.org This reaction, catalyzed by a bifunctional neutral organocatalyst like Takemoto's catalyst, proceeds with high enantioselectivity. acs.org

Recent advancements in synthetic methodology have explored the use of metal hydride hydrogen atom transfer (MHAT) and radical-polar crossover mechanisms. mdpi.comnih.gov While traditionally associated with late transition metals, the use of a redox-active ligand has enabled this type of reactivity with early transition metals like scandium. nih.gov This approach can be applied to the synthesis of various nitrogen-containing heterocycles. The process often involves the generation of a radical intermediate through HAT, followed by a polar crossover step to form the final cyclized product. mdpi.com

A sustainable and efficient method for constructing the strained azetidinol scaffold is the photochemical Norrish–Yang cyclization of α-aminoacetophenones. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds via a 1,5-hydrogen atom transfer (HAT) to form a 1,4-biradical intermediate, which then undergoes ring closure. beilstein-journals.orgnih.gov The choice of the nitrogen-protecting group is critical for the success of the cyclization. beilstein-journals.orgnih.gov For instance, sulfonyl-based protecting groups have been shown to be effective. beilstein-journals.org This "build and release" strategy allows for the synthesis of highly functionalized azetidinols from simple precursors. beilstein-journals.orgnih.gov A modification of this reaction, termed the "aza-Yang" cyclization, utilizes the protonation of the amine to enable the formation of azetidinols as single diastereomers. nih.gov

| Substrate | Protecting Group | Conversion (%) | Yield (%) |

| α-aminoacetophenone | Sulfonyl | >99 | 67-81 |

| α-aminoacetophenone | Benzhydryl | 94 | 10 |

Table 2: Effect of Protecting Group on Norrish-Yang Cyclization beilstein-journals.orgresearchgate.net

Gold-catalyzed intermolecular oxidation of alkynes offers a flexible and stereoselective pathway to chiral azetidin-3-ones, which are direct precursors to azetidin-3-ols. nih.govscilit.comnih.govthieme-connect.com This method utilizes chiral N-propargylsulfonamides, which are readily prepared with high enantiomeric excess. nih.govnih.gov The key step is a gold-catalyzed oxidative cyclization where a reactive α-oxo gold carbene is generated as an intermediate, followed by intramolecular N-H insertion. nih.govthieme-connect.com This approach avoids the use of hazardous diazo compounds and is compatible with various protecting groups. nih.gov The resulting azetidin-3-ones can then be reduced to the corresponding azetidin-3-ols.

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

| BrettPhosAuNTf₂ | Chiral N-propargylsulfonamides | Chiral azetidin-3-ones | 72 | >98 |

Table 3: Gold-Catalyzed Synthesis of Azetidin-3-ones nih.gov

Direct Functionalization Approaches

Direct methods for introducing substituents onto a pre-formed azetidine ring or constructing the ring with the desired functionality in place are crucial for efficient synthesis. These approaches often leverage the inherent reactivity of strained ring systems or activated intermediates.

The synthesis of functionalized azetidines can be achieved through the nucleophilic displacement of a suitable leaving group on the azetidine ring by an amine. This approach typically involves the reaction of an azetidine bearing an electrophilic center with a primary or secondary amine nucleophile. A common strategy involves the in situ formation of an aziridinium ion intermediate from a β-amino alcohol derivative.

In a sequence described for the synthesis of azetidinic amino acids, enantiomerically pure N,N-disubstituted β-amino alcohols are treated with thionyl chloride. arkat-usa.org This reaction proceeds through an intermediate aziridinium ion, which is then opened by the chloride anion. arkat-usa.org The regioselectivity of this ring-opening can be controlled by thermodynamic equilibration, favoring the formation of the more stable secondary chloride. arkat-usa.org This electrophilic intermediate can then undergo intramolecular cyclization. While this example leads to C-C bond formation, the principle extends to intermolecular reactions where an external amine nucleophile attacks an azetidine electrophile. For instance, azetidinium ions, generated from azetidines, are susceptible to ring-opening by various nucleophiles, including amines, to produce functionalized linear amines in a stereo- and regioselective manner. nih.gov

The key to these transformations is rendering a position on the azetidine ring sufficiently electrophilic to react with an amine. This can be achieved by installing good leaving groups, such as halides or sulfonates, at the C3 position or by activating the ring through N-quaternization.

Table 1: Examples of Azetidine Electrophiles in Nucleophilic Displacement

| Azetidine Precursor | Activating Method | Nucleophile | Product Type |

|---|---|---|---|

| N-Substituted-3-chloroazetidine | Halide leaving group | Amine | 3-Aminoazetidine derivative |

| N-Substituted-β-amino alcohol | Thionyl chloride (via aziridinium ion) | Chloride (internal) | β-Chloroamine |

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for C-N bond formation. This reaction has been effectively applied to the synthesis of azetidine-containing amino acid derivatives. mdpi.combohrium.com The strategy involves the reaction of an azetidine-based Michael acceptor, such as methyl 2-(1-Boc-azetidin-3-ylidene)acetate, with various amine nucleophiles. mdpi.comnih.gov

This approach allows for the introduction of a wide range of nitrogen-containing substituents at the C3 position of the azetidine ring. The reaction is typically catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to prevent side reactions such as ester cleavage. mdpi.com Both heterocyclic aliphatic and aromatic amines can be used as nucleophiles, leading to a diverse library of functionalized 3,3-disubstituted azetidines. mdpi.comnih.gov

A study demonstrated the synthesis of various methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates by reacting methyl (N-Boc-azetidin-3-ylidene)acetate with amines like azetidine, piperidine (B6355638), and morpholine. mdpi.com The reaction conditions are generally mild, and the resulting products are valuable building blocks for drug discovery. mdpi.comacs.org

Table 2: Aza-Michael Addition for the Synthesis of Azetidine Derivatives

| Michael Acceptor | Amine Nucleophile | Catalyst/Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU | 1,3′-Biazetidine 4a | 64% | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-(Boc-amino)piperidine | DBU | Adduct 4f | 58% | mdpi.com |

Synthetic Transformations for Derivatization of Azetidin-3-ols

Once the core azetidin-3-ol structure is formed, further derivatization can be achieved through various synthetic transformations. These modifications are essential for exploring the structure-activity relationships of potential drug candidates.

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukyoutube.com On the azetidine ring, FGIs can be used to modify existing substituents or the ring nitrogen itself. For example, the hydroxyl group of an azetidin-3-ol can be oxidized to the corresponding azetidin-3-one. researchgate.net These ketones are versatile intermediates that can undergo further reactions, such as reductive amination, to introduce new amine substituents. youtube.com

Conversely, carbonyl groups on the azetidine ring can be reduced to hydroxyl groups. The reduction of β-lactams (azetidin-2-ones) is a known method to afford azetidines. researchgate.net Other transformations include the nucleophilic substitution of leaving groups, such as halides, on the ring with a variety of nucleophiles to introduce diverse functionalities. acs.org

The hydroxyl group of azetidin-3-ols is a prime site for derivatization. One common transformation is mesylation, the reaction of the alcohol with methanesulfonyl chloride (MsCl) to form a mesylate. This conversion transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. researchgate.net

When derivatizing an azetidin-3-ol, the presence of the basic ring nitrogen complicates the reaction, as it is more nucleophilic than the hydroxyl oxygen and can react with the mesylating agent. researchgate.net To achieve selective O-mesylation, the amine functionality must be protected or protonated. researchgate.net Protection can be achieved using groups like Boc (see section 2.2.3). Alternatively, carrying out the reaction under mildly acidic conditions can protonate the ring nitrogen, preventing it from reacting and allowing for the selective mesylation of the hydroxyl group. researchgate.net The resulting 3-mesyloxyazetidine is a valuable intermediate for introducing other functional groups via SN2 reactions.

Protecting groups are essential in the multistep synthesis of complex molecules like functionalized azetidines. They are used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. ug.edu.pl

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups. researchgate.net It is typically introduced by reacting the azetidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.com The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA). researchgate.netchemicalbook.com This orthogonality makes it highly useful in complex syntheses. mdpi.comsigmaaldrich.com

Table 3: Common Protecting Groups in Azetidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl | Acid-labile; stable to bases and nucleophiles. researchgate.netsigmaaldrich.com |

Structural Analysis and Conformational Studies of 3 2,3 Difluorophenyl Azetidin 3 Ol

Conformational Analysis of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is not planar. Due to inherent ring strain, it adopts a puckered conformation to relieve torsional strain. This puckering is a dynamic equilibrium, and the ring can invert between two puckered states. cnr.it The degree of puckering is typically defined by a dihedral angle. For the parent azetidine molecule, gas-phase electron diffraction studies have determined a puckering dihedral angle of approximately 37°.

The substituents on the azetidine ring play a crucial role in determining the preferred conformation and the energy barrier for ring inversion. In the case of 3-substituted azetidines, the substituent can occupy either an axial or an equatorial-like position relative to the average plane of the ring. The energetic preference for one position over the other is influenced by steric and electronic interactions with the other ring atoms and substituents. For 3-(2,3-Difluorophenyl)azetidin-3-ol, the bulky difluorophenyl group and the hydroxyl group at the same carbon atom create significant steric interactions that will strongly influence the ring's preferred puckered conformation.

Table 1: General Conformational Parameters of Substituted Azetidines This table presents typical data for azetidine systems to illustrate the principles of conformational analysis.

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Ring Puckering Angle | 20° - 40° | Indicates the deviation from planarity. |

| Barrier to Ring Inversion | Low | Allows for dynamic equilibrium between conformers. cnr.it |

| 3-Substituent Position | Axial or Equatorial | The preferred position minimizes steric and electronic repulsion. |

Influence of the Difluorophenyl Moiety on Molecular Structure

The 2,3-difluorophenyl group at the C3 position has a profound impact on the molecular structure of the azetidinol (B8437883). This influence is twofold, stemming from both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). libretexts.org

Inductive Effect (-I): The two fluorine atoms strongly withdraw electron density from the phenyl ring, particularly from the carbons to which they are attached (C2' and C3'). This effect polarizes the C-F bonds and can influence the acidity of the azetidinol's hydroxyl group and the basicity of the nitrogen atom. nih.gov

Resonance Effect (+R): The resonance donation of fluorine's lone pairs introduces electron density into the aromatic ring, primarily at the ortho and para positions relative to the fluorine atoms. libretexts.org In a 2,3-disubstituted pattern, these effects create a complex electronic landscape across the phenyl ring, influencing its interaction with the azetidine moiety and its potential role in directing chemical reactions. rsc.org

The combination of these effects makes the difluorophenyl ring electron-deficient, which can alter the charge distribution throughout the entire molecule. nih.govacs.org

Steric Effects: The difluorophenyl group is sterically demanding. Its presence at a quaternary center on the azetidine ring will create steric hindrance that dictates the preferred ring pucker and the rotational orientation (dihedral angle) of the phenyl ring relative to the azetidine ring. The molecule will adopt a conformation that minimizes the steric clash between the ortho-fluorine atom and the azetidine ring protons.

Computational Investigations of Molecular Geometry and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for probing the molecular and electronic properties of complex molecules like this compound. cnr.it These methods allow for the calculation of various molecular properties that are difficult to determine experimentally.

Key properties investigated computationally include:

Optimized Molecular Geometry: Calculation of the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles.

Conformational Energy Landscape: Mapping the potential energy surface to identify different stable conformers and the energy barriers separating them, such as the barrier for azetidine ring inversion. cnr.it

Electronic Properties: Determining the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential. This is particularly important for understanding the impact of the electron-withdrawing difluorophenyl group. nih.govrsc.org

Table 2: Illustrative DFT Calculation Approach for this compound

| Computational Step | Method/Basis Set (Example) | Purpose |

|---|---|---|

| Geometry Optimization | B3LYP/6-311+G(d,p) | To find the most stable 3D structure(s) of the molecule. |

| Frequency Calculation | B3LYP/6-311+G(d,p) | To confirm the optimized structure is a true energy minimum and to predict vibrational spectra. |

| NBO Analysis | B3LYP/6-311+G(d,p) | To analyze charge distribution, orbital interactions, and hyperconjugative effects. rsc.org |

| Frontier Molecular Orbitals | B3LYP/6-311+G(d,p) | To calculate HOMO-LUMO energies and visualize orbitals to predict reactivity. |

Beyond stable molecules, computational methods are crucial for identifying and characterizing transient species like transition states and reaction intermediates. For reactions involving this compound, such as ring-opening or substitution, DFT calculations can model the entire reaction pathway.

By locating the transition state structure (a first-order saddle point on the potential energy surface), chemists can calculate the activation energy of a reaction, providing insight into its kinetics. For instance, in a potential ring-expansion reaction, calculations could differentiate between proposed mechanistic pathways by comparing the energies of the respective bicyclic transition states or intermediates. epfl.ch Similarly, the formation and stability of intermediates, such as a protonated azetidinium ion or a lithiated species, can be modeled to understand their structure and role in a reaction sequence. cnr.it

Quantum chemical studies provide a deep understanding of reaction mechanisms, including the factors that control selectivity. For azetidine derivatives, a key reaction is the nucleophilic ring-opening of the corresponding azetidinium ion. The regioselectivity of this reaction—whether the nucleophile attacks the C2 or C4 position—is governed by a combination of steric and electronic factors.

In the case of a 3-(2,3-difluorophenyl)azetidinium ion, DFT calculations would be employed to analyze the transition states for nucleophilic attack at C2 versus C4. The electron-withdrawing nature of the difluorophenyl group at C3 would influence the partial positive charges on the adjacent ring carbons. Computational analysis of the transition state energies for both possible pathways would allow for a prediction of the major product. Such studies have shown that electronic effects exerted by substituents are often the dominant factor in determining the regiochemical outcome of these reactions.

Applications of Azetidin 3 Ol Scaffolds in Advanced Chemical Synthesis and Ligand Design

Role as Versatile Synthetic Intermediates and Building Blocks

The compound 3-(2,3-Difluorophenyl)azetidin-3-ol serves as a key building block, enabling the synthesis of a wide array of more complex molecules. Its structure features multiple reactive sites—the secondary amine, the tertiary alcohol, and the difluorophenyl ring—that can be selectively modified.

The synthesis of functionalized azetidines is crucial for building libraries of compounds for drug discovery. researchgate.netnih.gov The 3-aryl-azetidin-3-ol motif is a versatile starting point for creating a diverse range of substituted azetidines. Methods for derivatization often involve reactions at the nitrogen or the hydroxyl group.

For instance, a mild, iron-catalyzed thiol alkylation can directly convert 3-aryl-azetidin-3-ols into 3-aryl-3-sulfanyl azetidines. nih.gov This reaction proceeds via an azetidine (B1206935) carbocation and is particularly effective for azetidinols with electron-donating aromatic groups. nih.gov The N-carboxybenzyl (Cbz) protecting group is often essential for this reactivity and can be subsequently removed to reveal the free NH-azetidine for further functionalization. nih.gov Other strategies include electrophilic azetidinylation using reagents like azetidinyl trichloroacetimidates, which allows for the direct attachment of the azetidine ring to various nucleophiles. rsc.org

Modern synthetic strategies offer modular and divergent access to highly substituted azetidines. nih.gov One such approach is a four-component reaction driven by the strain-release ring-opening of an azabicyclo[1.1.0]butane intermediate, allowing for the sequential and variable introduction of three different electrophiles to create a diverse library of 1,3,3-trisubstituted azetidines. nih.gov

Table 1: Selected Methods for the Synthesis of Functionalized Azetidines

| Method | Starting Material | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Iron-Catalyzed Thiol Alkylation | N-Cbz-3-aryl-azetidin-3-ol | Thiol, Iron Catalyst | 3-Aryl-3-sulfanyl azetidine | nih.gov |

| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidate | Nucleophile (e.g., alcohol, amine) | 3-Aryl/Alkyl azetidine | rsc.org |

| Strain-Release Synthesis | Azabicyclo[1.1.0]butyl-lithium | Acyl silane, Electrophiles | 1,3,3-Trisubstituted azetidine | nih.gov |

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com The concept of bioisosterism is a cornerstone of medicinal chemistry, used to optimize drug properties such as potency, selectivity, and pharmacokinetics. cambridgemedchemconsulting.comnih.gov

Small, strained rings like oxetanes and azetidines have emerged as valuable motifs in this context. acs.orgnih.gov Specifically, the 3-substituted azetidin-3-ol (B1332694) scaffold, such as in this compound, and its oxygen-containing counterpart, 3-aryl-oxetan-3-ol, are considered bioisosteres for the gem-dimethyl group and carbonyl groups. acs.org This substitution can introduce favorable changes in physicochemical properties. For example, replacing a lipophilic tert-butyl group with a more polar trifluoromethyl oxetane (B1205548) was shown to decrease lipophilicity and improve metabolic stability while maintaining biological activity. cambridgemedchemconsulting.com Similarly, introducing an oxetane ring into a drug candidate successfully reduced lipophilicity, which in turn improved solubility and metabolic stability. nih.gov

The this compound scaffold is a launchpad for constructing more elaborate molecular structures, including fused, bridged, and spirocyclic systems. nih.gov The strategic derivatization of the core azetidine ring is key to accessing these complex architectures.

A common synthetic pathway begins with the protection of the azetidine nitrogen, often with an allyl or benzyl (B1604629) group, followed by modification of other functional groups. nih.govacs.org For example, a nitrile group at the C2 position can be reduced to a primary amine, which can then be used as a handle for further reactions. nih.govacs.org This amine can be reacted with o-nitrobenzenesulfonyl chloride, and the resulting sulfonamide can undergo N-alkylation with allyl bromide. nih.gov A subsequent ring-closing metathesis reaction using a Grubbs catalyst can then form an eight-membered ring fused to the azetidine core. nih.gov Such multi-step sequences demonstrate how a simple substituted azetidine can be elaborated into diverse and structurally unique molecular frameworks suitable for building libraries for high-throughput screening. nih.gov

Design Principles in Medicinal Chemistry Research

The incorporation of the azetidine scaffold into potential drug molecules is a deliberate design choice aimed at improving key pharmaceutical properties. nih.gov Its rigidity, polarity, and three-dimensional character offer medicinal chemists a powerful tool for navigating and optimizing chemical space. enamine.netresearchgate.net

The azetidine ring system can significantly influence the physicochemical profile of a molecule, which is critical for its ultimate success as a drug. nih.govnih.gov Compared to larger, more flexible rings like piperidine (B6355638) or open-chain analogues, the rigid azetidine scaffold offers several advantages:

Improved Solubility: The polar nitrogen atom in the azetidine ring can enhance aqueous solubility, a desirable trait for many drug candidates. nih.gov

Metabolic Stability: The compact and strained nature of the ring can make it more resistant to metabolic degradation by enzymes like cytochrome P450s. nih.govnih.gov

Reduced Lipophilicity (LogD): Replacing larger carbocyclic rings (e.g., cyclohexane) or lipophilic groups with a smaller, more polar azetidine ring can lower the molecule's lipophilicity. nih.govacs.org This can improve pharmacokinetic properties and reduce off-target effects.

pKa Modulation: The nitrogen atom in an azetidine ring is basic. The substitution pattern on the ring can fine-tune its pKa. For example, the introduction of an oxetane ring adjacent to an amine has been shown to lower the amine's basicity, which can be beneficial for reducing hERG liability. nih.gov

Structural Rigidity: The conformationally restricted nature of the azetidine scaffold reduces the number of accessible conformations, which can lead to more selective binding to a target protein and an increase in potency. enamine.netresearchgate.net

Table 2: Influence of Small Rings on Physicochemical Properties

| Property | Effect of Azetidine/Oxetane Introduction | Rationale | Ref. |

|---|---|---|---|

| Solubility | Generally Increased | Increased polarity from heteroatom | nih.gov |

| Lipophilicity (LogD/LogP) | Generally Decreased | Replacement of lipophilic carbocycles/groups with a smaller, polar ring | nih.govacs.org |

| Metabolic Stability | Often Improved | Less susceptible to oxidative metabolism compared to larger or acyclic analogues | nih.govnih.gov |

| Amine pKa | Can be Modulated/Lowered | Ring strain and substitution patterns influence the basicity of the nitrogen atom | nih.gov |

| Molecular Rigidity | Increased | Constrained four-membered ring limits conformational flexibility | enamine.netresearchgate.net |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com For azetidinol (B8437883) derivatives, SAR studies typically explore modifications at three key positions: the azetidine nitrogen (N1), the substituent at the 3-position (the aryl ring), and the 3-hydroxyl group.

While specific SAR data for this compound is not extensively published, general principles can be derived from studies on analogous compounds, such as STAT3 inhibitors and NK2 receptor antagonists. nih.govnih.gov

Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are often critical for potency and selectivity. nih.gov In a series of benzimidazole (B57391) derivatives, 3,4-dichloro substitution on a terminal phenyl ring was found to be favorable for activity. nih.gov The 2,3-difluoro substitution pattern on this compound would be expected to modulate electronic properties and potentially engage in specific interactions (e.g., hydrogen bonds or dipole interactions) within a protein binding pocket.

N1-Substituents: The group attached to the azetidine nitrogen can significantly impact a compound's properties. In the development of STAT3 inhibitors, moving from an N-methylglycinamide scaffold to an azetidine-based one led to a significant advancement in potency. acs.orgnih.gov In another study on piperidone-based NK2 antagonists, replacing a polar sulfamide (B24259) moiety on a side chain containing an azetidine ring with groups having less hydrogen-bonding potential led to greatly improved oral absorption while maintaining pharmacological activity. nih.gov

C3-Substituents: The hydroxyl group at the C3 position is a key functional handle. It can act as a hydrogen bond donor or be replaced with other groups to probe the steric and electronic requirements of the target. For example, its conversion to a sulfanyl (B85325) group creates a new class of derivatives with different properties. nih.gov

Table 3: General SAR Insights for Aryl-Azetidinol Derivatives

| Molecular Position | Modification | Potential Impact on Activity/Properties | Ref. |

|---|---|---|---|

| Aryl Ring | Varying halogen substitution patterns (e.g., dichloro, difluoro) | Modulates electronics, lipophilicity, and specific receptor interactions. | nih.govnih.gov |

| Azetidine N1 | Introduction of various alkyl or substituted groups | Influences potency, selectivity, and pharmacokinetic properties like oral absorption. | nih.govnih.gov |

| C3-Hydroxyl Group | Replacement with other functional groups (e.g., -SH, ethers) | Alters hydrogen bonding capacity and provides new vectors for derivatization. | nih.gov |

These principles highlight the utility of the 3-aryl-azetidin-3-ol scaffold as a tunable platform in drug design, where systematic modifications can lead to compounds with optimized biological activity and drug-like properties.

Azetidine Derivatives as Ligands in Catalytic Processes

The utility of azetidine derivatives as ligands in transition metal-catalyzed reactions is a growing area of chemical research. researchmap.jprsc.org Their rigid and strained four-membered ring structure can confer specific geometric constraints on the resulting metal complexes, influencing the catalytic activity and selectivity of the reaction. rsc.org While the coordination chemistry of azetidines is less explored compared to other nitrogen-containing heterocycles, they have demonstrated significant potential in forming efficient catalysts for important carbon-carbon bond-forming reactions. researchmap.jp

Research has shown that tridentate and quadridentate ligands incorporating the azetidine scaffold can form highly effective water-soluble catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. researchmap.jp The azetidine nitrogen, along with other strategically placed donor atoms, can coordinate with metal centers like palladium (Pd) or copper (Cu). This coordination stabilizes the metal catalyst and creates a well-defined catalytic pocket that can enhance reaction efficiency and stereoselectivity. rsc.orgmdpi.com For instance, new catalytic systems based on aziridine (B145994) and azetidine cores have been developed for Suzuki-Miyaura reactions, demonstrating high efficiency with catalyst loadings as low as 0.001% for the coupling of various aryl halides. mdpi.com

The general approach involves the synthesis of a functionalized azetidine, which is then complexed with a metal salt. The specific substitution on the azetidine ring, such as the 2,3-difluorophenyl group in this compound, can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center. The fluorine atoms, being highly electronegative, can influence the electron density at the metal, potentially impacting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Table 1: Examples of Azetidine-Based Ligands in Catalysis

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Azetidine-Pd Complexes | Suzuki-Miyaura Coupling | High efficiency with low catalyst loading; applicable to aryl chlorides. mdpi.com |

| Tridentate/Quadridentate Azetidines | Suzuki-Miyaura, Sonogashira | Forms water-soluble catalysts; demonstrates facultative coordination geometries. researchmap.jp |

Integration into Linker Units for Molecular Probes (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical composition play a pivotal role in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and thus, the efficiency of protein degradation. nih.gov

Azetidine-based structures, including derivatives of this compound, are emerging as valuable components for constructing these linkers. medchemexpress.commedchemexpress.com The rigid, three-dimensional nature of the azetidine ring can help to control the spatial orientation and distance between the two ends of the PROTAC molecule. This is a significant advantage over purely flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, where a lack of conformational constraint can be detrimental to ternary complex stability. nih.gov

The azetidin-3-ol scaffold offers multiple points for attachment. The azetidine nitrogen can be functionalized to connect to one of the ligands, while the hydroxyl group can be modified or used as a handle to extend the linker. The aryl group can also be functionalized, providing further opportunities for diversification. The incorporation of saturated heterocycles like azetidine into linker design is a strategy to move beyond simple alkyl and PEG chains, creating more sophisticated and potentially more effective PROTACs. nih.gov While alkyl and PEG chains are the most common motifs, representing approximately 30% and 55% of linkers respectively, there is growing interest in incorporating motifs like azetidines to improve properties. nih.gov

Table 2: Properties of Linkers in PROTAC Design

| Linker Type | Key Characteristics | Relevance of Azetidine Scaffolds |

|---|---|---|

| Alkyl Chains | Flexible, synthetically accessible. | Azetidines offer a more rigid alternative to improve conformational control. nih.gov |

| PEG Chains | Flexible, can improve solubility. | Azetidines can be combined with PEG units to balance rigidity and solubility. nih.gov |

| Heterocyclic Linkers | Rigid, defined geometry. | Azetidine provides a compact, rigid, and three-dimensional building block for linker synthesis. medchemexpress.commedchemexpress.com |

| Clickable Linkers | Allow for modular and efficient PROTAC synthesis. | Azetidine scaffolds can be functionalized with azide (B81097) or alkyne groups for use in click chemistry. nih.gov |

The synthesis of PROTACs often involves modular approaches like "click chemistry," where an alkyne-functionalized component is joined with an azide-functionalized one. nih.gov An azetidine building block like this compound could be readily incorporated into such a synthetic strategy, allowing for its systematic integration and evaluation in PROTAC linker design.

Future Directions and Emerging Research Avenues for 3 2,3 Difluorophenyl Azetidin 3 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex azetidine (B1206935) derivatives is an area of continuous development, driven by the need for more efficient, cost-effective, and environmentally benign processes. For a molecule like 3-(2,3-Difluorophenyl)azetidin-3-ol, future research will likely focus on moving beyond multi-step, low-yielding methods that may involve hazardous reagents.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. One promising approach involves the use of microchannel reactors for reactions like green oxidation, which can improve safety and yield for key heterocyclic intermediates. nih.gov Research into the synthesis of related azetidine intermediates for pharmaceuticals like Baricitinib has highlighted the feasibility of developing cost-effective and industry-oriented methods starting from low-cost materials. nih.gov Such strategies could be adapted for the large-scale production of the target compound.

Furthermore, stereoselective synthesis is crucial for producing specific isomers, which is often vital for biological activity. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a flexible and highly stereoselective method for creating chiral azetidin-3-ones. nih.gov This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion, bypassing the need for toxic diazo compounds. nih.gov Adapting such catalytic systems could provide a direct and elegant route to enantiomerically pure forms of this compound.

Another avenue involves one-pot reactions, such as the Staudinger ketene-imine cycloaddition, which has been used to create complex spiro[azetidine-2,3′-indoline]-2′,4-diones. rsc.org The development of similar one-pot strategies could significantly streamline the synthesis of highly substituted azetidinols.

Table 1: Comparison of Modern Synthetic Strategies for Azetidine Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Source |

|---|---|---|---|

| Green Oxidation in Microreactors | Utilizes low-cost starting materials; industry-oriented. | Scalable, cost-effective, and sustainable production. | nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Highly stereoselective; avoids toxic diazo intermediates. | Access to specific, enantiomerically pure stereoisomers. | nih.gov |

| Staudinger Ketene-Imine Cycloaddition | One-pot reaction; can control diastereoselectivity. | Efficient construction of the core ring with desired substitution. | rsc.org |

| Fluoroiodane Reagent Cyclization | Rapid and mild conditions for fluorocyclization. | Novel routes for incorporating fluorine into related heterocyclic systems. | le.ac.uk |

Exploration of Unconventional Reactivity Profiles

The strained four-membered ring of azetidine imparts unique chemical reactivity. This strain, combined with the electronic influence of the difluorophenyl group and the tertiary alcohol, suggests that this compound could exhibit unconventional reaction pathways.

Research on related azetidine-2,3-diones has shown they can undergo unusual reactions with primary amines, providing a direct, one-step synthesis of unnatural α-amino acid derivatives. researchgate.net Investigating the ring-opening or rearrangement reactions of this compound under various conditions (acidic, basic, thermal, or metal-catalyzed) could uncover novel transformations. For example, the reaction of certain triphenyl-phthalimidopropyl iodides can lead to the selective formation of azetidines over other potential products like oxazines, demonstrating how subtle changes in substrate stereochemistry can dictate reaction outcomes. rsc.org

The Kinugasa reaction, a copper-catalyzed cycloaddition of a nitrone and a terminal alkyne, has been effectively used to synthesize N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov Exploring analogous cycloaddition strategies or transition-metal-catalyzed cross-coupling reactions at the azetidine ring could yield a diverse library of derivatives. The difluorophenyl group can also influence reactivity, potentially participating in or directing reactions through electronic effects or by serving as a handle for further functionalization.

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, making it a cornerstone of modern rational drug design. nih.gov For this compound, advanced computational modeling can accelerate its development for specific applications.

Bio-computational modeling allows researchers to simulate the interactions between a potential drug candidate and its biological target at a molecular level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding affinity and mode of interaction of this compound with various enzymes or receptors. nih.govnih.gov This is particularly relevant as the azetidinone (β-lactam) ring is a well-known pharmacophore in antibiotics. nih.gov MD simulations can further reveal how a molecule like an azetidinone derivative might displace a substrate from an enzyme's active site, thereby informing its mechanism of action. nih.gov

Rational design, starting from existing inhibitors, can lead to the development of novel compounds with improved potency and selectivity. nih.gov By using the this compound scaffold as a starting point, computational methods can be used to design new derivatives with optimized pharmacokinetic properties and reduced potential for side effects. nih.gov This in silico screening process saves significant time and resources compared to traditional high-throughput screening.

Table 2: Computational Techniques for Rational Design

| Technique | Application | Relevance to this compound | Source |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identifies potential biological targets and predicts binding affinity. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Elucidates the dynamic behavior of the ligand-target complex and confirms binding stability. | nih.govnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. | Guides the design of new derivatives with enhanced potency. | nih.gov |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Optimizes compound structures for improved drug-like properties. | nih.gov |

Expanding Applications in Chemical Biology and Materials Science (General Scope)

Beyond traditional medicinal chemistry, the unique properties of this compound make it an attractive candidate for broader applications in chemical biology and materials science.

In chemical biology, azetidine scaffolds are valuable as building blocks for sophisticated molecular tools. Azetidin-3-ol (B1332694) hydrochloride itself is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker for proteolysis-targeting chimeras (PROTACs). medchemexpress.com The this compound core could be functionalized to create novel linkers with tailored rigidity, solubility, and metabolic stability. Furthermore, it could be incorporated into fluorescent probes designed to investigate biological processes. For example, fluorescent conjugates are being developed as tools to study the expression of transporter proteins like P-glycoprotein, which is implicated in multidrug resistance. nih.gov

In materials science, the incorporation of fluorinated motifs is a well-established strategy for creating materials with unique properties, such as high thermal stability, chemical resistance, and specific hydrophobic/lipophobic characteristics. The rigid, three-dimensional structure of the azetidine ring combined with the difluorophenyl group could be leveraged to synthesize novel polymers or liquid crystals. The tertiary alcohol provides a convenient point for polymerization or for grafting the molecule onto surfaces to modify their properties. While direct research in this area is nascent, the fundamental structural components of this compound suggest a strong potential for its use as a monomer or key building block in the rational design of advanced functional materials.

Q & A

Basic: What are the standard synthetic protocols for 3-(2,3-Difluorophenyl)azetidin-3-ol?

Answer:

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Halogenation/Functionalization : Introducing fluorine atoms onto the aromatic ring using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .

- Cyclization : Formation of the azetidine ring via intramolecular nucleophilic substitution, often under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during synthesis .

Purification is achieved via column chromatography or preparative HPLC, with mobile phases such as MeCN/water (0.1% formic acid) .

Advanced: How can researchers optimize reaction conditions to improve yield and selectivity?

Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, as seen in analogous azetidine syntheses .

- Catalytic Systems : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach fluorophenyl groups, as demonstrated in patent literature .

- Temperature Control : Use low temperatures (−78°C to 0°C) for sensitive steps like fluorination to minimize byproducts .

Validate optimization via LCMS (e.g., m/z 604 [M+H]+) and HPLC retention time analysis .

Basic: What techniques are used for structural characterization of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring and fluorophenyl substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and bond angles, critical for understanding bioactive conformations .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Target-Specific Assays : Perform in vitro binding assays (e.g., SPR or fluorescence polarization) to quantify interactions with enzymes/receptors .

- Molecular Docking : Use software like AutoDock to predict binding modes and identify key residues (e.g., fluorophenyl interactions with hydrophobic pockets) .

- Mutational Analysis : Engineer receptor mutants to test hypotheses about fluorine’s role in binding affinity .

Basic: What are the common derivatives of this compound, and how are they synthesized?

Answer:

- Nucleophilic Substitution : Replace the hydroxyl group with halides (e.g., using PCl₅) to form 3-(2,3-difluorophenyl)azetidin-3-chloride .

- Esterification : React with trifluoroacetic anhydride to form trifluoroacetate derivatives for improved solubility .

- Cross-Coupling : Attach pyridyl or aryl groups via Suzuki-Miyaura reactions (e.g., using (6-chloropyridin-3-yl)boronic acid) .

Advanced: How can computational methods aid in understanding its mechanism of action?

Answer:

- DFT Calculations : Model electronic effects of fluorine substituents on aromatic ring reactivity and binding .

- MD Simulations : Simulate interactions with biological targets (e.g., kinases) over 100+ ns to identify stable binding conformations .

- QSAR Modeling : Correlate structural features (e.g., fluorine position) with activity data to guide lead optimization .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification Bottlenecks : Replace column chromatography with continuous flow reactors for azetidine ring formation .

- Byproduct Management : Optimize stoichiometry of fluorination reagents to reduce waste (e.g., excess DAST hydrolysis) .

- Stability Testing : Monitor degradation under stress conditions (heat/light) using accelerated stability protocols .

Advanced: How can researchers address discrepancies in reported pharmacokinetic properties?

Answer:

- Microsomal Assays : Compare metabolic stability in human/rodent liver microsomes to identify species-specific differences .

- PAMPA Assays : Measure passive permeability to distinguish between intrinsic solubility and transporter-mediated uptake .

- Isotopic Labeling : Synthesize ¹⁸F/¹⁹F analogs for in vivo PET imaging to track biodistribution .

Basic: What analytical methods validate purity and identity in final products?

Answer:

- HPLC-PDA : Use C18 columns with MeCN/water gradients (0.1% TFA) to achieve >95% purity .

- Elemental Analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values .

- Chiral HPLC : Resolve enantiomers if racemization occurs during synthesis .

Advanced: What strategies mitigate batch-to-batch variability in biological assays?

Answer:

- DoE (Design of Experiments) : Systematically vary reaction parameters (e.g., temperature, catalyst loading) to identify critical quality attributes .

- Stability-Indicating Methods : Develop LC-MS/MS protocols to detect degradation products interfering with bioactivity .

- Orthogonal Assays : Combine enzymatic (e.g., IC₅₀) and cellular (e.g., cytotoxicity) assays to cross-validate results .

Basic: How does fluorination impact the compound’s physicochemical properties?

Answer:

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, as shown in microsomal half-life assays .

- pKa Modulation : Electron-withdrawing fluorine lowers the hydroxyl group’s acidity, affecting solubility (measured via potentiometric titration) .

Advanced: How can researchers explore the role of stereochemistry in bioactivity?

Answer:

- Enantioselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to isolate (R)- and (S)-enantiomers .

- Crystallography : Compare X-ray structures of enantiomers bound to targets (e.g., kinases) to identify stereospecific interactions .

- Dynamic NMR : Study ring-flipping kinetics in the azetidine moiety to correlate conformation with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.